

# The Discovery and Synthesis of ML133 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	ML133 hydrochloride	
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This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **ML133 hydrochloride**, a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this important chemical probe.

### Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in a variety of cell types. The Kir2.1 channel, in particular, is a key contributor to the terminal phase of cardiac action potential repolarization. Dysfunctional Kir2.1 channels have been implicated in several cardiac and developmental pathologies, making them a significant target for therapeutic intervention. The development of selective pharmacological tools is essential for dissecting the physiological and pathological roles of these channels. **ML133 hydrochloride** emerged from a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.x family of channels, providing a valuable tool for in vitro studies.[1][2]

# Discovery of ML133

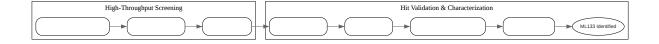
ML133 was identified through a high-throughput screen (HTS) of over 300,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR).[1][3] The primary screen



utilized a thallium (TI+) flux assay in a HEK293 cell line stably expressing the Kir2.1 channel. Thallium ions act as a surrogate for potassium ions, and their influx through open Kir2.1 channels is detected by a fluorescent dye, providing a measure of channel activity.[3] This initial screen identified 2,592 potential inhibitors. Subsequent confirmation screening and counter-screening against the parental HEK293 cell line narrowed the field of candidates. The original hit was resynthesized as the hydrochloride salt and further characterized, ultimately being designated as the probe ML133.[3]

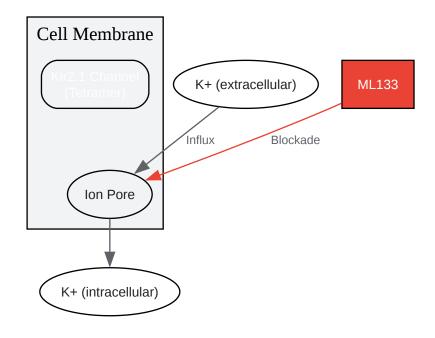
## **Experimental Workflow for Discovery**

The discovery of ML133 followed a systematic workflow designed to identify and validate potent and selective inhibitors of the Kir2.1 channel.









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## References

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- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule Kir2.1 inhibitor Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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